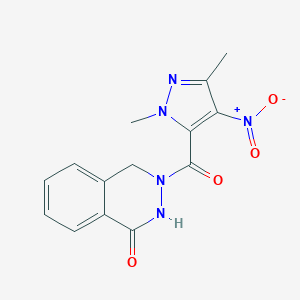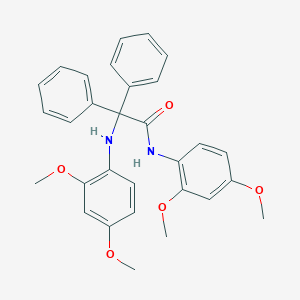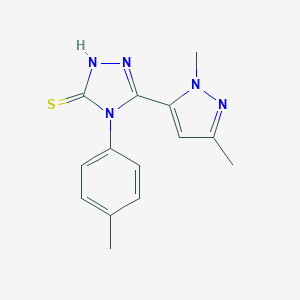
3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-phthalazinone is a complex organic compound characterized by its unique structure, which includes a nitro group, a pyrazole ring, and a phthalazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-phthalazinone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines under acidic or basic conditions.
Formation of the Phthalazinone Moiety: The phthalazinone ring can be synthesized through the cyclization of appropriate precursors, often involving the reaction of phthalic anhydride with hydrazine derivatives.
Coupling Reaction: The final step involves coupling the pyrazole and phthalazinone moieties through a carbonylation reaction, often using reagents like phosgene or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to form various reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride or potassium tert-butoxide.
Major Products
Amino Derivatives: Reduction of the nitro group can yield amino derivatives.
Hydrogenated Products: Hydrogenation can lead to fully or partially reduced products.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or marker in various biological assays.
作用機序
The mechanism of action of 3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-phthalazinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway.
類似化合物との比較
Similar Compounds
- **3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-quinazolinone
- **3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-benzoxazinone
Uniqueness
Structural Features: The presence of both a nitro group and a phthalazinone moiety makes this compound unique compared to its analogs.
Reactivity: The compound’s reactivity profile, particularly in terms of its ability to undergo various chemical reactions, sets it apart from similar compounds.
特性
分子式 |
C14H13N5O4 |
|---|---|
分子量 |
315.28g/mol |
IUPAC名 |
3-(2,5-dimethyl-4-nitropyrazole-3-carbonyl)-2,4-dihydrophthalazin-1-one |
InChI |
InChI=1S/C14H13N5O4/c1-8-11(19(22)23)12(17(2)15-8)14(21)18-7-9-5-3-4-6-10(9)13(20)16-18/h3-6H,7H2,1-2H3,(H,16,20) |
InChIキー |
IVROFGDJYJAREH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CC3=CC=CC=C3C(=O)N2)C |
正規SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CC3=CC=CC=C3C(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454757.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454758.png)
![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454759.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B454760.png)
![Diethyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B454762.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B454763.png)
![2-methoxyethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454764.png)
![4,5-dibromo-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B454767.png)
![5-(3,4-dimethoxyphenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454768.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454769.png)

![Diisopropyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B454776.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B454777.png)
